molecular formula C13H14ClNO4S B1433600 tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate CAS No. 1191028-58-6

tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate

Cat. No.: B1433600
CAS No.: 1191028-58-6
M. Wt: 315.77 g/mol
InChI Key: YJHOOHCXWLLONB-UHFFFAOYSA-N
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Description

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a chlorosulfonyl group, and an indole core, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorosulfonation of an indole derivative followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of tert-butyl esters, including this compound, often employs efficient and scalable methods. These methods may involve the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to achieve high yields . The process is optimized to minimize the use of hazardous reagents and to ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its chlorosulfonyl group offers unique substitution and oxidation reactions that are not as readily achievable with other similar compounds .

Properties

IUPAC Name

tert-butyl 7-chlorosulfonylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)20(14,17)18/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHOOHCXWLLONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
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